REACTION_CXSMILES
|
Br[CH:2]1[CH2:4][CH2:3]1.C([Li])(C)(C)C.[C:10]1(=[O:15])[CH2:14][CH2:13][CH2:12][CH2:11]1.O>C(OCC)C.CCCCC>[CH:2]1([C:10]2([OH:15])[CH2:14][CH2:13][CH2:12][CH2:11]2)[CH2:4][CH2:3]1
|
Name
|
|
Quantity
|
2.54 mL
|
Type
|
reactant
|
Smiles
|
BrC1CC1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)[Li]
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2.74 mL
|
Type
|
reactant
|
Smiles
|
C1(CCCC1)=O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCC
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
the mixture stirred for 1 hour at −78° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The reaction was stirred for 4 hours at −78° C.
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature over 16 hours
|
Duration
|
16 h
|
Type
|
EXTRACTION
|
Details
|
cautiously, and the aqueous layer extracted with diethyl ether (2×40 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined ether layers were dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give an oily residue
|
Type
|
CUSTOM
|
Details
|
This was chromatographed
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C1(CCCC1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 87.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |